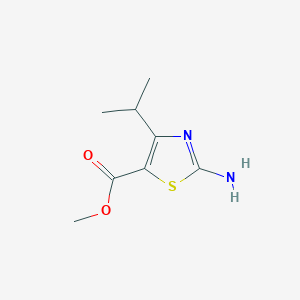
2,4-二甲基烟酸盐酸盐
描述
2,4-Dimethylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethylnicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylnicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which play crucial roles in metabolism .
Mode of Action
Nicotinic acid and its derivatives are known to be involved in redox reactions as electron donors or acceptors, catalyzed by various enzymes .
Biochemical Pathways
2,4-Dimethylnicotinic acid hydrochloride likely affects the same biochemical pathways as nicotinic acid. These include the pathways involving the coenzymes NAD and NADP. These coenzymes are involved in many vital redox reactions, and maintaining the intracellular pool of nicotinic acid is vital for these pathways .
Pharmacokinetics
It is reasonable to assume that it shares similar properties with nicotinic acid, which is known to be readily bioavailable .
Result of Action
Given its likely role in redox reactions, it can be inferred that it plays a role in energy production and other metabolic processes within the cell .
生化分析
Biochemical Properties
2,4-Dimethylnicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acid receptors, which are involved in various metabolic processes. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound also participates in redox reactions, contributing to cellular metabolism and energy production .
Cellular Effects
2,4-Dimethylnicotinic acid hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acid receptors, which play a crucial role in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the production of proteins involved in metabolic processes. Additionally, 2,4-Dimethylnicotinic acid hydrochloride can impact cellular metabolism by participating in redox reactions, thereby influencing the overall energy balance within cells .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethylnicotinic acid hydrochloride involves its interaction with specific biomolecules. It binds to nicotinic acid receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the receptors, depending on the context. Additionally, 2,4-Dimethylnicotinic acid hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level can have downstream effects on cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylnicotinic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,4-Dimethylnicotinic acid hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylnicotinic acid hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
2,4-Dimethylnicotinic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the nicotinic acid metabolism pathway. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can affect the production of NAD+ and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 2,4-Dimethylnicotinic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization within cells. Additionally, binding proteins can influence the accumulation and distribution of 2,4-Dimethylnicotinic acid hydrochloride within different cellular compartments .
Subcellular Localization
2,4-Dimethylnicotinic acid hydrochloride exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 2,4-Dimethylnicotinic acid hydrochloride can impact its activity and function, as it interacts with different biomolecules within these compartments .
属性
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDASXALZAWOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669953 | |
| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133897-06-0 | |
| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B1462795.png)





![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)
